molecular formula C11H15NO2 B3041659 Ethyl (S)-1-phenylethylcarbamate CAS No. 33290-12-9

Ethyl (S)-1-phenylethylcarbamate

Cat. No. B3041659
CAS RN: 33290-12-9
M. Wt: 193.24 g/mol
InChI Key: TVSAQMXTJQSGAC-VIFPVBQESA-N
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Description

Ethyl carbamates are a class of organic compounds that contain a carbamate functional group, which consists of a carbonyl group (C=O) linked to an amine (NH2) and an ester (R-O-C=O). They are used in a variety of applications, including as solvents, intermediates in chemical synthesis, and in pharmaceuticals .


Synthesis Analysis

Ethyl carbamates can be synthesized through the reaction of alcohols with isocyanates . The reaction involves the nucleophilic attack of the alcohol on the isocyanate, followed by rearrangement to form the carbamate.


Molecular Structure Analysis

The molecular structure of ethyl carbamates typically consists of a carbonyl group (C=O), an amine (NH2), and an ester (R-O-C=O). The exact structure can vary depending on the specific compound .


Chemical Reactions Analysis

Ethyl carbamates can undergo a variety of chemical reactions, including hydrolysis, transesterification, and reactions with nucleophiles .


Physical And Chemical Properties Analysis

Ethyl carbamates are typically colorless liquids or solids. They have varying solubilities in water and organic solvents, depending on their specific structure .

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

  • Toxicological Concerns : Ethyl carbamate (urethane) is present in fermented foods and alcoholic beverages, raising health concerns due to its genotoxic and carcinogenic nature. It has been classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer. This compound is produced through chemical reactions involving urea and proteins during fermentation or from cyanide and hydrocyanic acid. Various methods, including gas chromatography and high-performance liquid chromatography, are employed to determine its presence in foods and beverages, aiming to mitigate its levels and ensure safety (Weber & Sharypov, 2009).

Ethyl Carbamate and Medical Research

  • Carcinogenicity and Anaesthetic Use : Research has shown that urethane (ethyl carbamate) is used in laboratory settings to induce anaesthesia in animals and has antineoplastic properties. However, its carcinogenic influence, particularly in neonatal mice and through transplacental effects, warrants caution in its use and highlights the need for strict guidelines to ensure safety for laboratory personnel (Field & Lang, 1988).

Ethylene and Ethyl Compounds in Postharvest Technology

  • Ethylene Perception Inhibitors : Compounds like 1-methylcyclopropene (1-MCP) are explored for their ability to inhibit ethylene perception, significantly impacting the storage and quality maintenance of fruits and vegetables. This research application showcases the commercial potential of ethylene action inhibitors in extending the shelf life of perishable products (Watkins, 2006).

Alcohol Consumption Biomarkers

  • Ethyl Glucuronide as a Marker : Ethyl glucuronide (EtG) is investigated as a stable marker in hair for detecting and quantifying long-term alcohol consumption. This application in forensic and clinical toxicology provides a tool for objective measurement of alcohol intake, offering insights into alcohol-related behaviors and conditions (Crunelle et al., 2014).

Sterilization Methods

  • Ethylene Oxide Sterilization : The use of ethylene oxide for sterilizing medical devices highlights its significance in ensuring the safety and efficacy of medical equipment. This research underlines the development of sterilization processes and cycle design, contributing to advancements in medical device sterilization technologies (Mendes, Brandão, & Silva, 2007).

Mechanism of Action

Mode of Action

They can form a covalent bond with an active site of an enzyme, thereby blocking its activity

Biochemical Pathways

The biochemical pathways affected by Ethyl (S)-1-phenylethylcarbamate are currently unknown. Carbamates in general can interfere with various biochemical pathways, depending on their specific targets . More research is needed to elucidate the specific pathways affected by Ethyl (S)-1-phenylethylcarbamate.

Pharmacokinetics

It’s known that similar compounds, such as ethanol, are rapidly absorbed and distributed throughout the body . Ethanol is primarily metabolized in the liver, and a small fraction is excreted unchanged in urine, breath, and sweat

Result of Action

The molecular and cellular effects of Ethyl (S)-1-phenylethylcarbamate are not well-documented. Depending on its targets and mode of action, this compound could potentially have a wide range of effects. For example, if it acts as an enzyme inhibitor, it could disrupt normal cellular processes and lead to various downstream effects .

Action Environment

The action, efficacy, and stability of Ethyl (S)-1-phenylethylcarbamate could potentially be influenced by various environmental factors. For instance, the presence of other chemicals could affect its stability or its ability to interact with its targets . Additionally, factors such as temperature and pH could potentially influence its action and efficacy .

Safety and Hazards

Ethyl carbamates can be hazardous if ingested, inhaled, or come into contact with the skin. They may cause irritation and have potential toxic effects .

Future Directions

Research into ethyl carbamates and related compounds is ongoing, with potential applications in areas such as pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

ethyl N-[(1S)-1-phenylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSAQMXTJQSGAC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H](C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (S)-1-phenylethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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